molecular formula C13H16N4O2 B4404355 4-isobutoxy-N-4H-1,2,4-triazol-4-ylbenzamide

4-isobutoxy-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No. B4404355
M. Wt: 260.29 g/mol
InChI Key: BDDOJFWYRIWYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-4H-1,2,4-triazol-4-ylbenzamide, also known as IBTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. IBTB is a triazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

4-isobutoxy-N-4H-1,2,4-triazol-4-ylbenzamide is believed to work by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in regulating gene expression and cellular processes, and inhibiting their activity can have a variety of effects on cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation, and the modulation of immune responses. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isobutoxy-N-4H-1,2,4-triazol-4-ylbenzamide in scientific research is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study their functions in a more precise manner. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental conditions and dosage used.

Future Directions

There are many potential future directions for research involving 4-isobutoxy-N-4H-1,2,4-triazol-4-ylbenzamide, including investigating its potential as a therapeutic agent for various diseases, studying its effects on different types of cells and tissues, and exploring its interactions with other drugs and compounds. Additionally, further research is needed to better understand the mechanisms of action of this compound and to develop more effective methods for synthesizing and using the compound in scientific research.

Scientific Research Applications

4-isobutoxy-N-4H-1,2,4-triazol-4-ylbenzamide has been used in a variety of scientific research applications, including as a tool for studying the role of various proteins and enzymes in biological processes. It has been shown to inhibit the activity of certain enzymes, making it useful for studying their functions. Additionally, this compound has been used to study the effects of various drugs on cellular processes, as well as to investigate the mechanisms of various diseases.

properties

IUPAC Name

4-(2-methylpropoxy)-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-10(2)7-19-12-5-3-11(4-6-12)13(18)16-17-8-14-15-9-17/h3-6,8-10H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDOJFWYRIWYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.